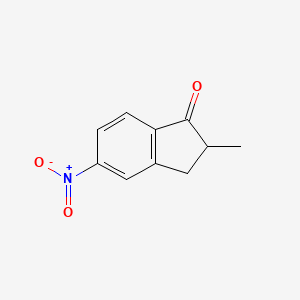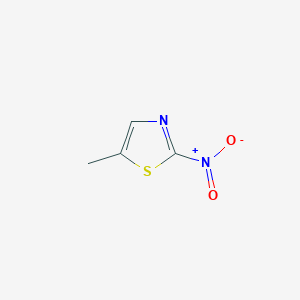![molecular formula C14H20N2O2 B13867326 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to an isoindoline moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives using suitable reducing agents.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where an appropriate ethylating agent reacts with the isoindoline derivative.
Formation of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the ethylated isoindoline reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]thiomorpholine: Contains a thiomorpholine ring instead of morpholine.
Uniqueness
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is unique due to the presence of both the isoindoline and morpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(9-13-11-15-10-12(1)13)18-8-5-16-3-6-17-7-4-16/h1-2,9,15H,3-8,10-11H2 |
InChI Key |
IQJUZNJDZYTMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



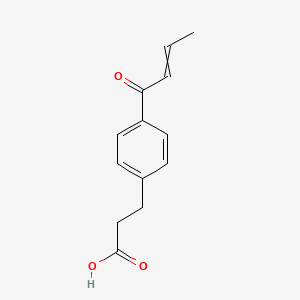
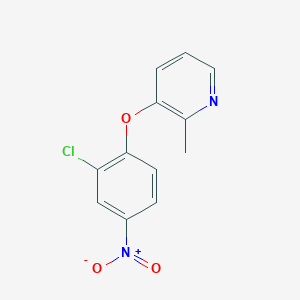
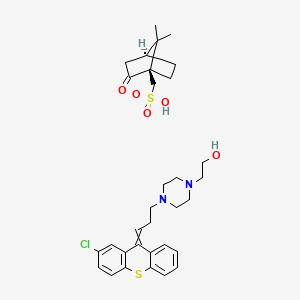
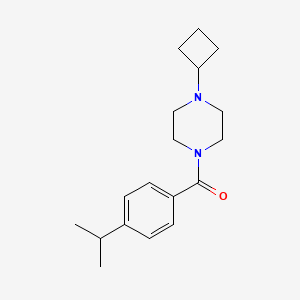
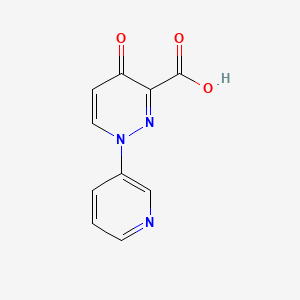
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
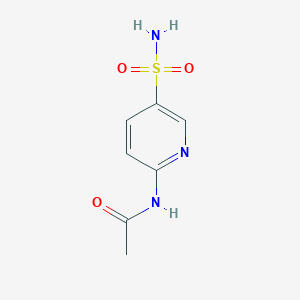
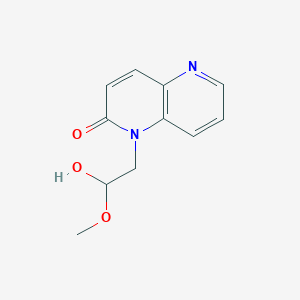
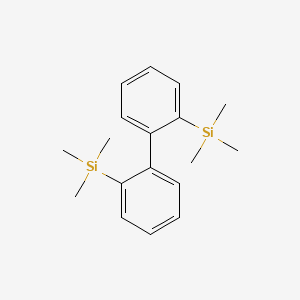
![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

